

Structural Elucidation and Analytical Profiling of 3-Chloro-2,4-dimethoxyaniline

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Compound of Interest

Compound Name: 3-chloro-2,4-dimethoxyaniline

CAS No.: 93886-10-3

Cat. No.: B6161610

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Executive Summary

3-Chloro-2,4-dimethoxyaniline (CAS: 93886-10-3) is a highly specialized, poly-substituted aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Notably, it serves as a critical intermediate in the development of acetamide-containing thiourea inhibitors targeting human herpes viruses (HSV, VZV, and HCMV)[1]. The unique electronic push-pull system created by the electron-donating methoxy (-OCH₃) and amino (-NH₂) groups, counterbalanced by the electron-withdrawing, sterically demanding chlorine (-Cl) atom, necessitates rigorous analytical workflows for structural verification. This guide establishes authoritative, self-validating protocols for the chemical structure analysis of this critical intermediate.

Physicochemical Profiling & Structural Logic

Understanding the intrinsic properties of **3-chloro-2,4-dimethoxyaniline** is foundational for designing effective extraction, purification, and analytical strategies[2]. The tetrasubstituted

benzene ring presents significant steric hindrance, which directly influences its spectroscopic behavior and reactivity.

Table 1: Core Physicochemical Properties

Property	Value	Analytical Significance
CAS Number	93886-10-3	Primary identifier for inventory and regulatory compliance[3].
Molecular Formula	C ₈ H ₁₀ ClNO ₂	Determines the exact mass and isotopic distribution patterns[4].
Monoisotopic Mass	187.0400 Da	Target exact mass for High-Resolution Mass Spectrometry (HRMS)[4].
SMILES	<chem>COC1=CC=C(N)C(OC)=C1Cl</chem>	Defines 2D connectivity for predictive NMR and in silico modeling[2].
LogP (Predicted)	-1.8	Indicates moderate lipophilicity, guiding reverse-phase HPLC method development[4].

Advanced Spectroscopic Characterization

To ensure absolute structural integrity, a multi-modal spectroscopic approach is required. Each technique provides orthogonal data that, when integrated, eliminates structural ambiguity.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Causality in Solvent Selection:** DMSO-d₆ is the preferred solvent over CDCl₃. The strong hydrogen-bonding capability of DMSO-d₆ slows down the chemical exchange rate of the -NH₂ protons. This allows the primary amine protons to be observed as a distinct, broad singlet (typically around 4.5–5.0 ppm) rather than being lost to solvent exchange or severe line broadening.

- Structural Signatures:
 - ^1H NMR: The aromatic region will exhibit an AB spin system (two mutually coupled protons, H-5 and H-6) with an ortho coupling constant ($J \approx 8.5$ Hz). The methoxy protons will appear as two distinct intense singlets ($\sim 3.7\text{--}3.9$ ppm), differentiated by their proximity to the shielding/deshielding zones of the chlorine atom.
 - ^{13}C NMR: The carbon bearing the chlorine (C-3) will exhibit a characteristic downfield shift and reduced intensity due to the lack of a directly attached proton (quaternary carbon) and the quadrupolar relaxation effect of the chlorine nucleus.

3.2. High-Resolution Mass Spectrometry (LC-HRMS)

- Causality in Ionization Mode: Electrospray Ionization in positive mode (ESI+) is mandated. The basicity of the aniline nitrogen readily accepts a proton from an acidic mobile phase, yielding a robust $[\text{M}+\text{H}]^+$ precursor ion at m/z 188.0478.
- Isotopic Signature (Self-Validation): The natural abundance of ^{35}Cl and ^{37}Cl (approx. 3:1 ratio) produces a distinct $M / M+2$ isotopic cluster at m/z 188.04 and 190.04. Observing this exact 3:1 ratio serves as an internal validation for the presence of the halogen atom.

3.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Causality in Sampling: Attenuated Total Reflectance (ATR) FT-IR is utilized to avoid the moisture absorption inherent in traditional KBr pellet preparation, which can mask the critical N-H stretching region.
- Key Vibrational Modes:
 - 3450 & 3350 cm^{-1} : Primary amine asymmetric and symmetric N-H stretching.
 - 1250 & 1040 cm^{-1} : Asymmetric and symmetric C-O-C stretching of the aryl alkyl ethers.
 - $750 - 700$ cm^{-1} : C-Cl stretching, confirming halogenation.

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Quantitative NMR (qNMR) for Absolute Purity Assessment

Why qNMR? Unlike HPLC-UV, qNMR is a primary ratio method that does not require a reference standard of the analyte itself, relying instead on a highly pure internal standard (IS).

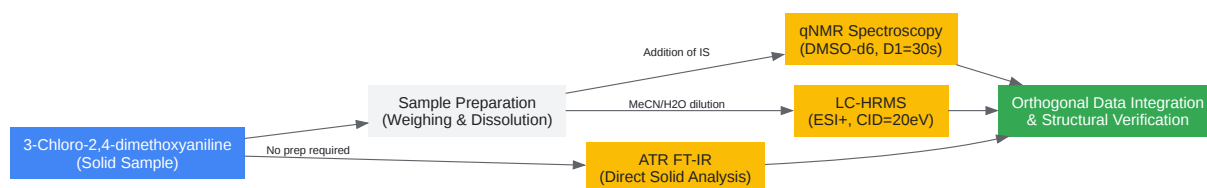
- **Standard Selection:** Select TraceCERT® Maleic Acid (purity $\geq 99.9\%$) as the internal standard. Its singlet at ~ 6.3 ppm does not overlap with the analyte's aromatic (6.5–7.5 ppm) or aliphatic (~ 3.8 ppm) signals.
- **Sample Preparation:** Accurately weigh ~ 20.0 mg of **3-chloro-2,4-dimethoxyaniline** and ~ 10.0 mg of Maleic Acid into a vial using a microbalance ($d = 0.001$ mg).
- **Dissolution:** Add 600 μL of DMSO- d_6 (100% isotopic purity, containing 0.03% v/v TMS). Vortex until complete dissolution is achieved. Transfer to a 5 mm NMR tube.
- **Acquisition Parameters (The Self-Validation Step):** Set the relaxation delay (D1) to 30 seconds. Causality: This delay strictly exceeds $5 \times T_1$ of the slowest relaxing proton in the system, ensuring complete recovery of longitudinal magnetization and preventing integration errors.
- **Data Processing:** Phase and baseline correct the spectrum manually. Integrate the IS singlet and the analyte's methoxy singlets. Calculate mass fraction purity using the standard qNMR molar ratio equation.

Protocol 2: LC-MS/MS Fragmentation Analysis

- **Mobile Phase:** Solvent A: MS-grade Water + 0.1% Formic Acid; Solvent B: MS-grade Acetonitrile + 0.1% Formic Acid.
- **Gradient:** 5% B to 95% B over 10 minutes on a C18 column (e.g., 2.1 x 50 mm, 1.7 μm) at a flow rate of 0.4 mL/min.
- **MS/MS Validation:** Isolate the $[M+H]^+$ precursor at m/z 188.04. Apply Collision-Induced Dissociation (CID) at a normalized collision energy of 20 eV.
- **Diagnostic Fragments:** Monitor for the loss of a methyl radical (-15 Da) to yield m/z 173.02. Causality: This is a highly characteristic fragmentation pathway for ortho-methoxy anilines,

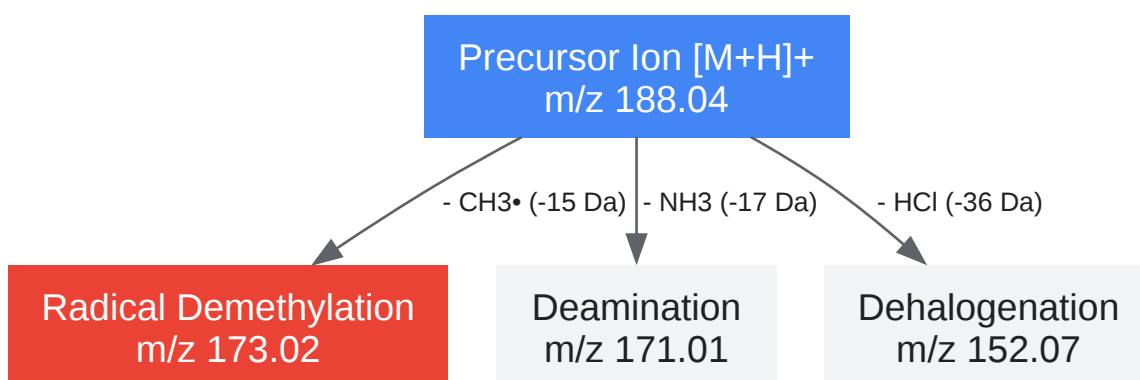
driven by the formation of a stable quinoid resonance structure post-cleavage.

Visualizations of Analytical Logic



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Orthogonal analytical workflow for the structural verification of **3-chloro-2,4-dimethoxyaniline**.



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Primary ESI+ MS/MS fragmentation pathways for **3-chloro-2,4-dimethoxyaniline**.

Conclusion

The analytical profiling of **3-chloro-2,4-dimethoxyaniline** demands a rigorous, multi-disciplinary approach. By coupling the absolute quantitative power of qNMR with the high-sensitivity structural elucidation of LC-HRMS and FT-IR, researchers can establish a self-validating data matrix. This ensures the integrity of the chemical building block before it is

committed to complex, multi-step pharmaceutical syntheses, ultimately safeguarding the efficacy and safety of downstream therapeutic agents.

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Sources

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- [3. 3-chloro-2,4-dimethoxyaniline | 93886-10-3 \[sigmaaldrich.cn\]](#)
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